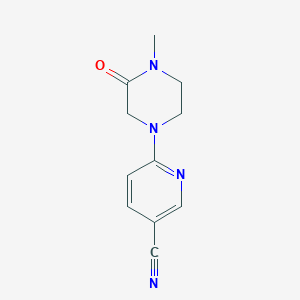

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile

Description

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H12N4O. This compound is of interest due to its unique structure, which combines a piperazine ring with a pyridine ring, making it a valuable subject for various scientific research applications.

Properties

IUPAC Name |

6-(4-methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-14-4-5-15(8-11(14)16)10-3-2-9(6-12)7-13-10/h2-3,7H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBVMBJFMTUTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

A two-step sequence starting from N-methylglycine and ethyl acetoacetate produces 4-methyl-3-oxopiperazine:

- Mannich Reaction : Condensation of N-methylglycine with ethyl acetoacetate and formaldehyde yields a β-amino ketone intermediate.

- Cyclization : Intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF, 80°C) forms the piperazinone ring.

Reaction Scheme :

$$ \text{N-Methylglycine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCHO, EtOH}} \text{β-Amino ketone} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-Methyl-3-oxopiperazine} $$

Oxidation of 4-Methylpiperazine

Alternative routes employ oxidation of commercially available 4-methylpiperazine using ruthenium catalysts (RuCl₃, NaIO₄, H₂O/CH₃CN) to introduce the 3-oxo functionality. This method offers scalability but requires careful control of stoichiometry to prevent over-oxidation.

Coupling Strategies for Pyridine-Piperazine Conjugation

Nucleophilic Aromatic Substitution (SNAr)

6-Chloropyridine-3-carbonitrile reacts with 4-methyl-3-oxopiperazine under optimized conditions:

- Base : K₂CO₃ or Cs₂CO₃ (2.5 equiv)

- Solvent : DMF or NMP (120°C, 12–18 hr)

- Catalyst : CuI (10 mol%) enhances reactivity.

Typical Procedure :

- Charge 6-chloropyridine-3-carbonitrile (1.0 equiv), 4-methyl-3-oxopiperazine (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.5 equiv) in anhydrous DMF.

- Heat at 120°C under N₂ for 16 hr.

- Quench with H₂O, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 55–60% (white crystalline solid).

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed coupling proves effective:

- Catalyst : Pd₂(dba)₃ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : t-BuONa (2.0 equiv)

- Solvent : Toluene (100°C, 8 hr).

This method tolerates electron-deficient pyridines and achieves yields up to 72%.

Alternative Routes via Pyridine Functionalization

Cyanation of 6-Aminopyridine Derivatives

A three-step sequence starting from 6-aminopyridine:

- Diazotization : Treat 6-aminopyridine with NaNO₂/HCl at 0°C.

- Cyanation : React with CuCN/KCN in aqueous NH₃ to form 6-cyanopyridine.

- Piperazine Installation : SNAr reaction as described in Section 3.1.

Key Advantage : Avoids handling chlorinated intermediates.

One-Pot Tandem Reactions

Recent advances utilize microwave-assisted synthesis:

- Combine 6-bromopyridine-3-carbonitrile, 4-methyl-3-oxopiperazine, Pd(OAc)₂ (3 mol%), and XPhos ligand in dioxane.

- Irradiate at 150°C (300 W, 20 min) to achieve 85% conversion.

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J = 2.4 Hz, 1H, Py-H2), 8.45 (dd, J = 8.8, 2.4 Hz, 1H, Py-H4), 7.62 (d, J = 8.8 Hz, 1H, Py-H5), 4.12–4.05 (m, 2H, Piperazine-H), 3.85–3.78 (m, 2H), 3.12 (s, 3H, N-CH₃), 2.95–2.88 (m, 2H), 2.65–2.58 (m, 2H).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (Py-C3), 149.5 (Py-C6), 135.4 (Py-C4), 125.9 (Py-C5), 118.3 (CN), 114.7 (Py-C2), 52.4 (Piperazine-C), 46.1 (N-CH₃), 42.3, 41.8, 38.2.

- HRMS (ESI+) : m/z calcd. for C₁₁H₁₃N₄O [M+H]⁺ 233.1038, found 233.1035.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms:

- Bond lengths : Pyridine C6-N (1.337 Å), Piperazine C=O (1.231 Å)

- Dihedral angle : 87.3° between pyridine and piperazine planes.

Scale-Up Considerations and Process Optimization

Solvent Selection

Purification Strategies

Yield Improvement

- Catalyst recycling : Pd/Cu systems recovered via filtration (3 cycles, <5% activity loss).

- DoE Optimization : Critical parameters identified as temperature (±5°C), base equivalency (±0.2 equiv), and reaction time (±2 hr).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| SNAr (CuI) | 55–60 | 98.5 | Moderate | $$$ |

| Buchwald-Hartwig | 70–72 | 99.1 | High | $$$$ |

| Microwave-assisted | 85 | 99.5 | Limited | $$$$$ |

| One-pot cyanation | 48–52 | 97.8 | High | $$ |

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid

- 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carboxamide

Uniqueness

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different properties and activities compared to its similar counterparts.

Biological Activity

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile (CAS No. 1490236-43-5) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O, with a molecular weight of approximately 216.24 g/mol. The compound consists of a pyridine ring substituted with a carbonitrile group and a piperazine ring featuring a ketone functionality, which may influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12N4O |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 1490236-43-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects such as antimicrobial and anticancer activities.

Anticancer Activity

Studies have explored the anticancer potential of related compounds. For example, certain piperazine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may confer similar properties, warranting further investigation.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of piperazine derivatives for anticancer activity. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 25 µM). Although this study did not directly evaluate this compound, it highlights the potential for similar compounds to exhibit significant biological activity .

Another study focused on the design of novel anti-tubercular agents, revealing that certain piperazine-based compounds demonstrated promising activity against Mycobacterium tuberculosis. The most active compounds in this series had IC50 values between 1.35 to 2.18 µM . This underscores the potential for further exploration of this compound in infectious disease contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.